molecular formula C23H28N2O B3012709 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one CAS No. 2034526-88-8

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one

Cat. No.: B3012709
CAS No.: 2034526-88-8
M. Wt: 348.49
InChI Key: UDQOVPYGOCDIGC-UHFFFAOYSA-N
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one is a useful research compound. Its molecular formula is C23H28N2O and its molecular weight is 348.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis Improvements and Chemical Reactions

  • Synthetic Pathways : A novel process was developed for the synthesis of a related compound, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, which is an important intermediate for organic synthesis. This process achieved an overall yield of 53% from phenethylamine, using a mixture of P2O5/ POCl3 as the dehydrating agent, indicating an improvement over previous methods (Feng Ta, 2013).
  • Ugi Reaction and Redox-Neutral Amine C-H Functionalization : Pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) underwent redox-neutral α-amidation with concurrent N-alkylation upon reaction with aromatic aldehydes and isocyanides, showcasing a new variant of the Ugi reaction (Zhengbo Zhu & D. Seidel, 2016).
  • Redox-Annulations : Cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the generation of conjugated azomethine ylide followed by 6π-electrocyclization (Y. Kang et al., 2015).

Applications in Luminescent Complexes and Heterocyclic Synthesis

  • Luminescent Complexes : The compound's derivatives have been utilized in the synthesis of Ir(III) luminescent complexes, showing moderate to strong phosphorescence in organic solvents. This indicates potential applications in organic light-emitting diodes (OLEDs) and other photophysical applications (J. Shakirova et al., 2018).
  • Heterocyclic Scaffolds : A multicomponent 1,3-dipolar cycloaddition reaction of tetrahydroisoquinolinium N-ylides has been developed to access novel dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones, showcasing a novel dispirooxindole skeleton with potential biological activities (Sarra Boudriga et al., 2019).

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c26-23(12-6-9-19-7-2-1-3-8-19)25-16-14-22(18-25)24-15-13-20-10-4-5-11-21(20)17-24/h1-5,7-8,10-11,22H,6,9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQOVPYGOCDIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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